3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic organic compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This compound is characterized by its unique anthraquinone backbone, modified by the presence of bromine substituents and an isoxazole moiety. It has garnered attention in medicinal chemistry, particularly as a potential inhibitor of protein lysine methyltransferase G9a, which is implicated in various cancers.
The compound can be synthesized through a multi-step chemical process involving the diazotation of 1-amino-2,4-dibromoanthraquinone. This method has been documented in scientific literature, indicating its relevance in research and development contexts focused on cancer therapeutics and other biological applications .
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is classified as:
The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves several key steps:
The molecular structure of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one features:
Key spectral data supporting the structure includes:
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions typical for halogenated compounds and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one primarily involves its role as an inhibitor of G9a, a histone methyltransferase that regulates gene expression through methylation of lysine residues on histones.
The melting point and specific solubility characteristics are often determined during synthesis but may vary based on purity and crystallization conditions.
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has significant potential applications in:
The urokinase plasminogen activator receptor (uPAR) and its ligand urokinase (uPA) form a PPI critical for extracellular matrix (ECM) degradation, cell migration, and metastasis. 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one disrupts this interaction by binding to uPAR with sub-micromolar affinity (Kd = 0.2 μM), as confirmed by fluorescence polarization and saturation transfer difference (STD) NMR spectroscopy [1]. Key effects include:
Table 1: Antimetastatic Effects in Breast Cancer Models
Model System | Key Parameter | Effect of Compound | Reference |
---|---|---|---|
MDA-MB-231 cells | Invasion through ECM | >70% inhibition at 50 μM | [1] |
TMD-231 mouse model | Lung metastasis incidence | 40% vs. 100% (untreated) | [1] |
NOD-SCID mice | Tumor tissue retention | >10 hours post-administration | [1] |
The compound competitively displaces uPA from uPAR’s binding interface:
Table 2: Binding Parameters for uPAR-uPA Inhibition
Assay Type | Affinity/Dose Metrics | Observation |
---|---|---|
Fluorescence polarization | Kd = 0.2 μM | Sub-micromolar binding to uPAR |
SPR competition | IC₅₀ = 1.2 μM | Displacement of uPAATF |
STD NMR | Ligand saturation transfer | Direct binding to uPAR hydrophobic pocket |
The compound indirectly suppresses histone methyltransferase G9a, reducing H3K9me2 marks:
Prolonged exposure reshapes gene expression profiles:
Table 3: Epigenetic Effects in Cancer Cell Lines
Cell Line | Target Pathway | Key Epigenetic Change | Functional Outcome |
---|---|---|---|
H1299 (lung) | G9a/H3K9me2 | 60% reduction in H3K9me2 levels | CDKN2A reactivation |
MDA-MB-231 (breast) | EMT markers | E-cadherin ↑; vimentin ↓ | Reduced migration/adhesion |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3